![molecular formula C12H18ClNO2 B2719297 (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride CAS No. 21404-80-8](/img/structure/B2719297.png)
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride
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Description
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride, also known as BPAP, is a novel psychoactive compound that has been studied for its potential therapeutic effects in the treatment of various neurological disorders. BPAP belongs to the class of phenethylamines and acts as a selective dopamine receptor agonist.
Scientific Research Applications
- Chiral Motifs : The chiral 2,3-dihydro-1,4-benzodioxane ring is extensively utilized in diverse medicinal substances and bioactive natural compounds. Notable therapeutic agents containing this motif include prosympal , dibozane , piperoxan , and doxazosin .
- Biological Activity : The absolute configuration of the C2 stereo center significantly influences the biological activity of benzodioxane derivatives. Some compounds exhibit antihypertensive properties, while others interact with serotonin receptors involved in conditions like schizophrenia and headaches .
- Constructing Chiral Frameworks : Researchers have developed various synthetic methods to construct critical chiral 2,3-dihydro-1,4-benzodioxane frameworks. These methods involve chemical syntheses using chiral building blocks or asymmetric reactions. For instance, palladium-catalyzed intramolecular etherification and asymmetric O-arylation coupling reactions have been employed .
- N-Substituted Sulfonamides : N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides have been synthesized from N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide and various alkyl/aralkyl halides. These derivatives exhibit interesting structural features and may have applications in medicinal chemistry .
- Serotonin Receptors : Some benzodioxane derivatives, such as doxazosin, interact with serotonin receptors. Understanding their binding affinity and selectivity can aid drug design and development .
- Flavolignan Silybin : Silybin, a natural product found in Silybum marianum Gaertn, contains a chiral 2,3-dihydro-1,4-benzodioxane ring. It is recognized for its antihepatotoxic activities .
- Enzymatic Synthesis : Researchers have explored enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered Candida antarctica lipase B (CALB). Mutants A225F and A225F/T103A were found to catalyze the kinetic resolution of the substrate. This research provides insights into enzyme evolution strategies .
Medicinal Chemistry and Drug Development
Chemical Synthesis
Sulfonamide Derivatives
Biological Receptor Interactions
Natural Product Research
Computational Enzyme Evolution
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-7-13-8-10-9-14-11-5-3-4-6-12(11)15-10;/h3-6,10,13H,2,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARUIGXAXZIPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1COC2=CC=CC=C2O1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride | |
CAS RN |
21404-80-8 |
Source
|
Record name | [(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](propyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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